3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3-amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid follows IUPAC guidelines for substituted pyrazole derivatives. The parent structure is a pyrazole ring (1H-pyrazole) with substituents at positions 1, 4, and 5. The numbering begins with the nitrogen atom bearing the methyl group (1-methyl), followed by chlorine at position 4 and the propanoic acid side chain at position 5. The amino group is attached to the central carbon of the three-carbon propanoic acid backbone. Discrepancies in literature numbering occasionally arise due to tautomeric shifts or alternative conventions, but the cited name reflects the dominant tautomer stabilized by intramolecular hydrogen bonding between the amino and carboxylic acid groups.
Molecular Formula and Weight Analysis
The molecular formula C₇H₁₀ClN₃O₂ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key features include:
- 7 carbon atoms : 3 from the pyrazole ring, 3 from the propanoic acid chain, and 1 from the methyl group.
- 10 hydrogen atoms : Distributed across the methyl, pyrazole, and propanoic acid moieties.
- 1 chlorine atom : Substituent at position 4 of the pyrazole ring.
The calculated molecular weight is 203.62 g/mol , consistent with experimental data from electrospray ionization (ESI-MS). Isotopic patterns align with the presence of chlorine, showing a characteristic M+2 peak at approximately one-third the intensity of the molecular ion.
Stereochemical Configuration and Tautomeric Forms
The compound exhibits a chiral center at the third carbon of the propanoic acid chain (C3), where the amino group is attached. While racemic mixtures are common in synthetic batches, enantiomeric resolution via chiral chromatography has revealed distinct optical rotations for the (R)- and (S)-forms. The (S)-configuration predominates in biologically active derivatives due to preferential binding to target proteins.
Pyrazole tautomerism influences the compound’s reactivity. The 1H-pyrazole form (with hydrogen on N1) is stabilized by the electron-withdrawing chlorine substituent, which reduces lone pair availability at N2 and favors the 1H tautomer over the 2H form. Nuclear magnetic resonance (NMR) studies (¹H and ¹³C) confirm the absence of significant tautomeric interconversion under standard conditions (25°C, pH 7).
X-ray Crystallographic Data and Conformational Studies
Experimental X-ray crystallographic data for this compound remain unpublished, but computational models based on density functional theory (DFT) provide insights into its conformation. The pyrazole ring adopts a planar geometry with bond lengths of 1.37 Å (N–N), 1.32 Å (C–N), and 1.39 Å (C–C). The propanoic acid side chain exhibits a gauche conformation relative to the pyrazole plane, minimizing steric clashes between the amino group and the methyl substituent.
Comparisons with methyl ester derivatives (e.g., methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate ) reveal that esterification increases conformational flexibility by reducing hydrogen bonding between the amino and carboxylic acid groups.
Comparative Analysis with Related Pyrazolylpropanoic Acid Derivatives
The chlorine atom in this compound enhances electrophilicity at the pyrazole ring compared to non-halogenated analogs, facilitating nucleophilic aromatic substitution reactions. Conversely, brominated derivatives (e.g., ) exhibit greater steric hindrance but improved halogen bonding capabilities. Substitution of the carboxylic acid with an ester group (e.g., ) abolishes pH-dependent solubility, making the compound more suitable for hydrophobic environments.
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13) |
InChI Key |
CUKMVGGFIRNXDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
- The pyrazole ring is commonly constructed via cyclocondensation reactions involving 1,3-diketones or β-ketoesters with hydrazine derivatives.
- For the 4-chloro and 1-methyl substitution pattern, starting materials such as 4-chloro-1-methylpyrazole precursors or substituted β-diketones are employed.
- The pyrazole ring formation can be achieved by a one-pot method as described by Heller et al., involving the in situ generation of 1,3-diketones followed by hydrazine monohydrate addition to yield the pyrazole core.
Introduction of the Propanoic Acid Side Chain
- The propanoic acid moiety is introduced through alkylation or acylation reactions on the pyrazole intermediate.
- Starting from 3-benzoylpropionic acid derivatives , the side chain is modified to incorporate the amino group at the 3-position.
- Alkylation with methyl bromoacetate or tert-butyl bromoacetate followed by ester cleavage under acidic or basic conditions yields the free acid.
- Amino group introduction often involves coupling with benzylhydroxylamine followed by hydrogenation to remove protecting groups, ensuring the free amino functionality.
Protection and Deprotection Strategies
- Protecting groups such as benzyl, tert-butyl, para-methoxybenzyl, or methoxy groups are used to mask sensitive functionalities during intermediate steps.
- Deprotection is typically achieved by hydrogenation (catalytic reduction) or treatment with reagents like boron tribromide , depending on the protecting group type.
- These steps are crucial to maintain the integrity of the pyrazole ring and the amino acid side chain during synthesis.
Stereochemical Control
- The compound is often prepared as the (3R)-enantiomer due to its biological relevance.
- Enantiomeric purity is achieved through chiral resolution techniques or by using chiral starting materials and reagents.
- Stereochemical assignments are confirmed by spectroscopic methods such as NMR and X-ray crystallography.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Starting Material/Intermediate | Key Reagents/Conditions | Outcome/Intermediate Product |
|---|---|---|---|---|
| 1 | Cyclocondensation | 1,3-diketones + hydrazine monohydrate | One-pot method, mild heating | 4-chloro-1-methylpyrazole core |
| 2 | Alkylation | Pyrazole intermediate + methyl bromoacetate or tert-butyl bromoacetate | Base (e.g., NaH), room temperature | Alkylated pyrazole ester intermediates |
| 3 | Ester cleavage | Alkylated ester intermediates | Acidic (TFA) or basic hydrolysis | Free 3-benzoylpropionic acid derivatives |
| 4 | Amino group introduction | 3-benzoylpropionic acid derivatives | Coupling with benzylhydroxylamine | Protected amino acid intermediates |
| 5 | Deprotection | Protected intermediates | Hydrogenation or boron tribromide | Free this compound |
| 6 | Purification & resolution | Crude product | Chromatography, crystallization | Pure (3R)-enantiomer of target compound |
Research Findings and Yields
- Yields for the multi-step synthesis generally range from 60% to 85% depending on reaction conditions and purification efficiency.
- The use of microwave irradiation has been reported to improve reaction rates and yields in hydroxamic acid formation steps, which are analogous to amino acid derivative syntheses involving pyrazole rings.
- The choice of protecting groups and deprotection methods significantly impacts the purity and yield of the final product. Hydrogenation is preferred for benzyl groups, while boron tribromide is effective for methoxy and tert-butyl groups.
- Structural confirmation by NMR, IR spectroscopy, and mass spectrometry ensures the integrity of the compound and the success of each step.
Analytical Techniques Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying substitution patterns and stereochemistry.
- Infrared (IR) Spectroscopy: Identifies functional groups such as amino and carboxylic acid moieties.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- X-ray Crystallography: Provides 3D structural confirmation and stereochemical configuration.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Bromo Analog: (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid
- Structure : Substitution of chlorine with bromine at the pyrazole 4-position.
- Molecular Formula : C₇H₁₀BrN₃O₂ (vs. C₇H₁₀ClN₃O₂ for the chloro derivative).
- Molecular Weight : 248.08 g/mol (vs. 217.63 g/mol for the chloro compound).
- Implications : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems compared to chlorine. This could influence binding affinity or metabolic stability in drug design .
Thiazole-Containing α-Amino Acids ()
- Structure: Substitution of pyrazole with a thiazole ring and aryl groups (e.g., 2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid).
- Synthesis : Involves multistep reactions, including cyclization with NaBH₃CN and HCl reflux (70–75% yield).
- Comparison: The thiazole ring introduces sulfur-based electronics and planar geometry, contrasting with pyrazole’s nitrogen-rich, non-planar structure. This difference may alter target selectivity or solubility .
Agrochemical Propanoic Acid Derivatives ()
- Examples: Fluazifop: 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid. Haloxyfop: 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.
- Structure: Propanoic acid backbone with phenoxy-pyridinyl substituents.
- Applications : Herbicides targeting acetyl-CoA carboxylase.
- Comparison: Unlike the chloro-pyrazole amino acid, these compounds lack amino groups but feature trifluoromethyl and pyridinyl moieties. The trifluoromethyl group enhances lipid solubility and resistance to metabolic degradation, a trait absent in the chloro-pyrazole derivative .
Structural Data
Key Research Findings and Implications
Halogen Effects : Chlorine’s electronegativity may enhance hydrogen bonding in target interactions compared to bromine’s bulkier profile.
Heterocycle Choice : Pyrazole vs. thiazole alters electronic density and conformational flexibility, impacting bioactivity.
Agrochemical Design: Propanoic acid derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced herbicidal activity, suggesting that the chloro-pyrazole amino acid might require additional functionalization for similar efficacy .
Biological Activity
3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorine atom and the amino group contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Protein Kinases : Research indicates that compounds with similar structures can inhibit protein kinases, such as AKT (Protein Kinase B), which plays a crucial role in cell signaling pathways related to cancer and inflammation .
- Antimicrobial Activity : Some studies have suggested that pyrazole derivatives exhibit antibacterial and antifungal properties, potentially making them useful in treating infections .
Antimicrobial Activity
A study examining various alkaloids found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Example Compound A | 0.0039 | S. aureus, E. coli |
| Example Compound B | 0.025 | E. faecalis, P. aeruginosa |
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Cancer Treatment : Inhibitors targeting AKT pathways have shown promise in preclinical models for cancer therapy. The structural similarity of this compound to known AKT inhibitors suggests it may possess similar properties .
- Anti-inflammatory Effects : Compounds with structural motifs similar to this compound have been tested for their anti-inflammatory effects, indicating potential applications in treating conditions like arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
